3-(2-chlorophenyl)-5-methyl-N-((2-oxo-2-phenylethyl)carbamothioyl)isoxazole-4-carboxamide
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Description
3-(2-chlorophenyl)-5-methyl-N-((2-oxo-2-phenylethyl)carbamothioyl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C20H16ClN3O3S and its molecular weight is 413.88. The purity is usually 95%.
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Scientific Research Applications
Antitumor Potential
- Stevens et al. (1984) explored the synthesis and chemistry of imidazotetrazines, noting the antitumor activity of certain derivatives against leukemia, indicating a potential pathway for prodrug modifications related to the structure of the compound (Stevens et al., 1984).
Antimicrobial and Antibiofilm Activities
- Desai et al. (2011) synthesized a series of compounds, evaluating their in vitro antibacterial and antifungal activities, showing the importance of chemical structures similar to the compound of interest in developing new antimicrobial agents (Desai et al., 2011).
- Limban et al. (2011) focused on the synthesis and antipathogenic activity of new thiourea derivatives, emphasizing their significant effects on biofilm-forming bacteria, suggesting potential applications of similar compounds in combating microbial resistance (Limban et al., 2011).
Herbicidal Activity
- Hamper et al. (1995) prepared a series of isoxazolecarboxamides demonstrating significant herbicidal activity, illustrating the agricultural applications of chemical research related to the compound of interest (Hamper et al., 1995).
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(phenacylcarbamothioyl)-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O3S/c1-12-17(18(24-27-12)14-9-5-6-10-15(14)21)19(26)23-20(28)22-11-16(25)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H2,22,23,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTVRBBXYXTJAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC(=S)NCC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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